Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl-
Description
Historical Context and Evolution of Nicotinonitrile-Based Scaffolds
The exploration of nicotinonitrile chemistry began in the mid-20th century with the recognition of 3-cyanopyridine as a privileged structure in medicinal chemistry. Early synthetic routes relied on nicotinic acid derivatization using phosphorus-based reagents, achieving moderate yields (84–88%). The development of transition-metal-catalyzed cyanation in the 1990s marked a turning point, enabling efficient synthesis of 3-cyanopyridines via Pd-mediated coupling of halopyridines with potassium cyanide (93% yield).
The structural evolution toward 1,2-dihydro-2-oxo-6-phenethyl-nicotinonitrile arose from two key innovations:
- Ring Functionalization : Introduction of the 2-oxo group enhanced hydrogen-bonding capacity, critical for protein target engagement.
- Phenethyl Substitution : The 6-phenethyl moiety improved lipophilicity (clogP = 2.8), facilitating membrane permeability while maintaining solubility through the nitrile group’s polar character.
Comparative analysis of synthetic timelines reveals accelerating methodological progress:
| Era | Synthetic Approach | Yield (%) | Key Advancement |
|---|---|---|---|
| 1950–1980 | Nicotinic acid dehydration | 84–88 | Foundation of scaffold access |
| 1990–2010 | Pd-catalyzed cyanation | 93 | Halogen replacement paradigm |
| 2010–present | Microwave-assisted cyclocondensation | 89–95 | Time efficiency (<30 min) |
Role of 1,2-Dihydro-2-Oxo-6-Phenethyl-Nicotinonitrile in Medicinal Chemistry and Materials Science
This derivative’s significance stems from its dual functionality as both a hydrogen-bond acceptor (2-oxo group) and a hydrophobic anchor (phenethyl group). In medicinal contexts, these features enable:
- Targeted Protein Inhibition : The 2-oxo group coordinates with kinase ATP-binding sites, while the nitrile engages in dipolar interactions with cysteine residues.
- Structural Hybridization : Merging dihydropyridone and phenethyl motifs creates a horseshoe-shaped topology ideal for allosteric modulation, as demonstrated in c-Met kinase inhibition (IC50 = 38 nM).
In materials science, preliminary studies suggest applications in:
Properties
CAS No. |
4241-21-8 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-oxo-6-(2-phenylethyl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2O/c15-10-12-7-9-13(16-14(12)17)8-6-11-4-2-1-3-5-11/h1-5,7,9H,6,8H2,(H,16,17) |
InChI Key |
QMRWISYGJVWXBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C(=O)N2)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,2-dihydro-2-oxo-6-substituted nicotinonitriles generally involves the condensation of a suitably substituted pyridinylmethyl ketone with an activated malononitrile derivative under heating in an alcohol solvent. This approach forms the dihydropyridone ring with the nitrile functionality at the 5-position and the desired substituent at the 6-position.
Specific Method Using Pyridinylmethyl Methyl Ketone and Ethoxymethylenemalononitrile
A patented process (EP0075116B1) describes the preparation of 1,2-dihydro-6-methyl-2-oxo-5-(pyridinyl)nicotinonitriles by reacting pyridinylmethyl methyl ketones with ethoxymethylenemalononitrile in a lower alkanol solvent such as ethanol under reflux conditions. Although the patent focuses on methyl-substituted derivatives, the methodology is adaptable to phenethyl substituents by using the corresponding phenethylmethyl ketone as the starting material.
- Reactants: Pyridinylmethyl methyl ketone (or phenethylmethyl ketone), ethoxymethylenemalononitrile
- Solvent: Lower alkanol (e.g., ethanol)
- Temperature: Reflux (approximately 75–100 °C)
- Reaction time: Several hours (e.g., 5 hours)
- No acid or base catalysts required, simplifying the procedure and reducing side reactions
- Uses readily available and less expensive intermediates compared to other methods
- Fewer steps and reagents, leading to cost-effective and scalable synthesis
- Avoids the need for alkali or acid work-up steps
| Component | Amount | Role |
|---|---|---|
| 4-Pyridinylmethyl methyl ketone | 13.5 g | Starting ketone |
| Ethoxymethylenemalononitrile | 12.2 g | Activated malononitrile |
| Ethanol | 100 mL | Solvent |
| Temperature | Reflux (~78 °C) | Reaction condition |
| Time | 5 hours | Reaction duration |
Result: 1,2-dihydro-6-methyl-2-oxo-5-(4-pyridinyl)nicotinonitrile isolated as crystalline solid with melting point >300 °C.
This method can be extended to phenethyl analogues by substituting the pyridinylmethyl methyl ketone with the corresponding phenethylmethyl ketone, enabling synthesis of Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- derivatives.
Alternative Multi-Step Synthesis via Pyridone Intermediates
A research publication detailing the synthesis of substituted pyridones related to nicotinonitriles outlines a multi-step synthetic route involving:
- Preparation of substituted phenols (e.g., 3-chloro-5-cyanophenol)
- Nucleophilic aromatic substitution with fluoropyridines to form pyridone ethers
- Esterification and cyclization under acidic conditions (e.g., heating with sodium acetate in acetic acid)
- Bromination and further functionalization steps to introduce substituents such as phenethyl groups
The final pyridone intermediate can be converted into the 1,2-dihydro-2-oxo nicotinonitrile core with the phenethyl substituent at the 6-position by appropriate functional group transformations.
Key reaction conditions from the study:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nucleophilic substitution | 3-chloro-5-cyanophenol + potassium carbonate + 2,3,4,6-tetrafluoropyridine in DMF, RT, 1 h | 6.7 g solid |
| Cyclization | Sodium acetate (3 equiv) in acetic acid, 115 °C, 3 days | 39% pyridone product |
| Bromination | N-Bromosuccinimide in acetonitrile, RT, 2 h | Intermediate brominated compound |
This route is more complex and involves multiple purification steps but allows for precise substitution patterns and functional group manipulations on the pyridone ring system, enabling the synthesis of nicotinonitrile derivatives including the 6-phenethyl substituted compound.
Comparative Analysis of Preparation Methods
| Feature | Method 1: Direct Condensation (Patent EP0075116B1) | Method 2: Multi-Step Pyridone Route (Research Publication) |
|---|---|---|
| Starting materials | Pyridinylmethyl methyl ketone + ethoxymethylenemalononitrile | Substituted phenols + fluoropyridines + various reagents |
| Number of steps | 1 main condensation step | Multiple steps including substitution, cyclization, bromination |
| Reaction conditions | Reflux in ethanol, 5 hours | Varied; includes heating at 115 °C for 3 days, room temp reactions |
| Use of catalysts/acid-base | None | Sodium acetate (base), acid (acetic acid), NBS (brominating agent) |
| Yield | High (example: 14.2 g product from 13.5 g ketone) | Moderate (e.g., 39% for cyclization step) |
| Scalability | High, fewer steps, cost-effective | Lower, more complex purification required |
| Applicability to phenethyl derivative | Feasible by substituting starting ketone | Possible but more complex |
Research Findings and Spectral Confirmation
The compounds prepared by the direct condensation method were characterized by:
- Infrared spectroscopy (IR)
- Nuclear magnetic resonance (NMR)
- Mass spectrometry (MS)
- Elemental analysis
These techniques confirmed the expected molecular structures and purity. The melting points of synthesized products were consistent with literature values, and mixed melting points with samples prepared by alternative methods showed no depression, indicating identical compounds.
Chemical Reactions Analysis
Types of Reactions
Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted nicotinonitrile derivatives, primary amines, and oxo compounds .
Scientific Research Applications
Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Mechanism of Action
The mechanism by which nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- exerts its effects involves the disruption of key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 . These interactions suggest that the compound can interfere with cellular processes like proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- with structurally related compounds in terms of substituents, synthesis, and biological activities:
Table 1: Structural and Functional Comparison of Nicotinonitrile Derivatives
Key Comparisons:
This is inferred from compounds like XXXVII (), where phenyl groups contribute to moderate anticancer activity . Alkyl Groups (Ethyl/Methyl): Smaller alkyl substituents, as in 6-ethyl or 4,6-dimethyl analogs, are associated with cardiotonic activity () but may lack the steric bulk required for high-affinity receptor binding . Heterocyclic Substituents (4-Pyridinyl): The 4-pyridinyl group at R5 () introduces hydrogen-bonding capability, which could enhance interactions with polar residues in enzymes or receptors .
Synthetic Methodologies: The target compound’s synthesis is inferred to follow the malononitrile condensation route (), whereas chlorothiophenyl derivatives () require halogenated intermediates and sodium acetate . Microwave-assisted synthesis () improves reaction efficiency for fused derivatives .
Biological Activity Trends: Anticancer Potential: Compounds with aromatic or heterocyclic substituents (e.g., phenyl, dithiolo, or pyridinyl groups) show moderate to high anticancer activity, though none surpass standard drugs like doxorubicin . The phenethyl group’s role in this context remains speculative but warrants testing. Antioxidant Activity: Chlorothiophenyl derivatives () exhibit notable antioxidant effects, likely due to radical-scavenging thiophenyl moieties . Anti-Breast Cancer (QSAR Insights): Mercaptoimidazolyl and chlorophenyl substituents () correlate with strong binding energies to MCF-7 receptors, suggesting that electron-withdrawing groups enhance activity .
Biological Activity
Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- (C14H12N2O), is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
Nicotinonitrile is a derivative of nicotinic acid and belongs to a class of compounds known for their diverse biological activities. The synthesis of nicotinonitrile typically involves the reaction of various nitriles and phenethyl derivatives under specific conditions to yield the desired product. Recent studies have highlighted efficient synthetic routes that produce high yields of nicotinonitrile derivatives with favorable pharmacological properties .
Antimicrobial Properties
Research indicates that nicotinonitrile exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, which are critical for bacterial growth and replication .
Antioxidant Activity
Nicotinonitrile has also been evaluated for its antioxidant properties. It has shown the ability to scavenge free radicals effectively, which is essential in preventing oxidative stress-related cellular damage. The radical scavenging activity (%RSA) of nicotinonitrile was found to be comparable to established antioxidants, indicating its potential use in formulations aimed at reducing oxidative stress .
Cytotoxic Effects
In studies assessing cytotoxicity, nicotinonitrile demonstrated selective inhibition against several cancer cell lines. Notably, it exhibited significant activity against HepG2 liver cancer cells, with IC50 values indicating potent antiproliferative effects. The compound's action seems to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of nicotinonitrile showed promising results against both Gram-positive and Gram-negative bacteria. The compound was tested at various concentrations, revealing a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent in clinical settings.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Case Study 2: Antioxidant Activity
The antioxidant capacity of nicotinonitrile was assessed using DPPH radical scavenging assays. The results indicated a dose-dependent increase in antioxidant activity.
| Concentration (µg/mL) | % RSA |
|---|---|
| 10 | 45 |
| 50 | 65 |
| 100 | 85 |
Case Study 3: Cytotoxicity Against Cancer Cells
In vitro tests on HepG2 cells showed that nicotinonitrile induced apoptosis at concentrations as low as 20 µM, with significant effects observed at higher concentrations.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 20 | 60 |
| 50 | 30 |
Q & A
Q. How can synthesis routes for nicotinonitrile derivatives be optimized for academic research?
- Methodological Answer: Synthesis optimization involves evaluating reaction conditions (e.g., solvent polarity, temperature, catalyst efficiency). For example, derivatives like 2-(2-oxopropoxy)-6-(dichlorothiophene)nicotinonitrile are synthesized via condensation reactions using acetic anhydride as a solvent, followed by heterocyclization to form fused pyridine systems. Key variables include stoichiometric ratios of reactants and reaction time to maximize yield and purity . Table 1: Example Synthesis Steps from Evidence
Q. What characterization techniques are critical for confirming the structure of nicotinonitrile derivatives?
- Methodological Answer: Structural confirmation relies on spectral analysis:
- IR Spectroscopy: Identifies functional groups (e.g., nitrile stretches at ~2200 cm⁻¹, hydroxyl bands).
- ¹H-NMR: Resolves substituent patterns (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons).
- X-ray Crystallography: Validates molecular geometry (e.g., CCDC 1983315 for quinoxaline analogs) .
Table 2: Key Spectral Data from Evidence
| Technique | Observed Signal | Structural Feature |
|---|---|---|
| IR | 2200 cm⁻¹ | Cyano group (C≡N) |
| ¹H-NMR | δ 6.8–7.5 ppm | Aromatic protons |
| Reference: |
Q. How can researchers assess the stability of nicotinonitrile derivatives under varying experimental conditions?
- Methodological Answer: Stability studies involve:
- pH-dependent degradation tests (e.g., monitoring hydrolysis in acidic/basic buffers via HPLC).
- Thermal analysis (e.g., TGA/DSC to determine decomposition temperatures).
- Light exposure assays (e.g., UV-Vis spectroscopy to track photodegradation).
Derivatives with electron-withdrawing groups (e.g., nitro, cyano) often exhibit enhanced thermal stability .
Advanced Research Questions
Q. How can nicotinonitrile derivatives be rationally designed for specific biological applications?
- Methodological Answer: Structure-activity relationship (SAR) studies guide design:
- Antibacterial activity: Introduce halogenated thiophene moieties (e.g., 6-(chlorothiophenyl) substitution enhances membrane penetration).
- Cytotoxicity: Modify substituents (e.g., methoxymethyl groups improve solubility and reduce off-target effects).
Example: Derivatives in showed IC₅₀ values <10 µM against MCF7 breast cancer cells .
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Methodological Answer: Discrepancies arise from tautomerism or crystallographic disorder. Strategies include:
- Multi-technique validation: Cross-check NMR, IR, and X-ray data (e.g., resolving keto-enol tautomerism in dihydro-2-oxo derivatives).
- Computational modeling: DFT calculations predict stable conformers and vibrational spectra.
Case Study: In , adamantylthionicotinic acid derivatives required combined IR/NMR to confirm regioselectivity .
Q. What strategies are effective in scaling up nicotinonitrile synthesis while maintaining purity?
- Methodological Answer: Scale-up challenges include byproduct formation and purification efficiency. Solutions:
- Flow chemistry: Continuous reactors minimize side reactions (e.g., controlled nitration steps).
- Green solvents: Replace benzene with ethyl acetate or cyclopentyl methyl ether (CPME) to reduce toxicity.
- Recrystallization optimization: Use solvent mixtures (e.g., methanol/water) for high-purity crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
